molecular formula C8H3BrClFN2 B14029407 7-Bromo-4-chloro-5-fluoroquinazoline

7-Bromo-4-chloro-5-fluoroquinazoline

Cat. No.: B14029407
M. Wt: 261.48 g/mol
InChI Key: CXFSTHGZJSFROJ-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-5-fluoroquinazoline (CAS 2384687-59-4) is a high-purity, multifunctional chemical intermediate specifically designed for advanced pharmaceutical research and development. This compound belongs to the quinazoline class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of distinct biological activities . The molecular formula is C 8 H 3 BrClFN 2 , with a molecular weight of 261.48 g/mol . This reagent is a key synthetic building block for constructing novel molecules, particularly in the development of potential therapeutic agents. Its core value lies in the strategic positioning of halogen atoms (Bromo, Chloro, and Fluoro) on the quinazoline ring, which allows for sequential and selective functionalization via metal-catalyzed cross-coupling reactions (e.g., palladium-catalyzed Suzuki or Buchwald-Hartwig amination) and nucleophilic aromatic substitution . Researchers utilize this compound to create targeted libraries of quinazoline derivatives for activity screening. The primary research applications are in the discovery of new anticancer and antimicrobial drugs. Quinazoline derivatives are extensively investigated as protein kinase inhibitors, targeting critical pathways in tumorigenesis, such as the Epidermal Growth Factor Receptor (EGFR) . Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib, are based on the quinazoline structure, underscoring the therapeutic significance of this core . Furthermore, recent studies highlight the integration of quinazoline intermediates with pharmacophores like piperazine to develop novel hybrids with potent inhibitory activity against bacterial DNA gyrase, a validated target for antibacterial agents . This makes this compound a critical starting material in the fight against antimicrobial resistance. Safety Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H3BrClFN2

Molecular Weight

261.48 g/mol

IUPAC Name

7-bromo-4-chloro-5-fluoroquinazoline

InChI

InChI=1S/C8H3BrClFN2/c9-4-1-5(11)7-6(2-4)12-3-13-8(7)10/h1-3H

InChI Key

CXFSTHGZJSFROJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CN=C2Cl)F)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Sequence

A typical preparation involves the following steps (adapted from multiple sources):

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
1 2-Amino-4-bromo-5-fluorobenzoic acid + Urea, heat 160°C, 12 h 7-Bromo-5-fluoroquinazoline-2,4-dione ~85 Cyclization step forming quinazoline dione
2 POCl3, DMF catalytic, reflux 110°C, 6 h 7-Bromo-4,6-dichloro-5-fluoroquinazoline 75-85 Chlorination of quinazoline dione
3 NCS, catalytic HCl, DMF, 70°C, overnight This compound ~80 Aromatic chlorination step
4 SNAr with nucleophiles (e.g., amines) in toluene or dioxane, 50-80°C, 8 h Substituted quinazoline derivatives 70-80 Functionalization at 4-position via substitution

This sequence is supported by the detailed synthesis of related quinazoline compounds reported in the literature.

Detailed Preparation Procedures

Cyclization to Quinazoline-2,4-dione

  • Mix 2-amino-4-bromo-5-fluorobenzoic acid (10 g, 0.04 mol) with excess urea (26 g, 0.43 mol) in a flask.
  • Heat with stirring at 160°C for 12 hours to induce cyclization.
  • Cool and isolate 7-bromo-5-fluoroquinazoline-2,4-dione by filtration and washing.
  • Yield typically around 85% with high purity.

Chlorination to 7-Bromo-4,6-dichloro-5-fluoroquinazoline

  • Dissolve the quinazoline dione intermediate in phosphorus oxychloride (POCl3) with catalytic DMF.
  • Reflux at 110°C for 6 hours.
  • Concentrate under reduced pressure, quench with ice-water acetate buffer.
  • Filter and dry to obtain the dichloroquinazoline intermediate.
  • Typical yield: 75-85%.

Aromatic Chlorination

  • Treat the 7-bromo-4,6-dichloro-5-fluoroquinazoline with N-chlorosuccinimide (NCS) and catalytic HCl in DMF.
  • Heat at 70°C overnight.
  • Isolate this compound by filtration.
  • Yield approximately 80%.

Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve this compound in dioxane or toluene.
  • Add nucleophile such as ethylene diamine, piperazine derivatives, or other amines.
  • Add base (e.g., diisopropylethylamine) to facilitate substitution.
  • Stir at 50-80°C for 8 hours.
  • Purify product by column chromatography or recrystallization.
  • Yields range from 70-80%.

Analytical Characterization

Research Findings and Optimization Notes

  • Optimization of chlorination conditions is critical to minimize halogen scrambling impurities such as 4,5-dichloro or 4,5-dibromo derivatives, which complicate purification.
  • Use of catalytic additives like DMF or 2,6-lutidine improves chlorination selectivity.
  • Telescoping steps (combining reactions without isolation) can improve overall yield and scalability.
  • Large-scale synthesis (>500 kg) has been demonstrated with 39% overall yield and high purity, indicating industrial feasibility.
  • The fluorine substituent at position 5 enhances biological activity and metabolic stability in downstream drug candidates.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Key Intermediate/Product Yield (%) Reference
1 Cyclization 2-Amino-4-bromo-5-fluorobenzoic acid + urea, 160°C, 12 h 7-Bromo-5-fluoroquinazoline-2,4-dione ~85
2 Chlorination POCl3, DMF catalytic, reflux 110°C, 6 h 7-Bromo-4,6-dichloro-5-fluoroquinazoline 75-85
3 Aromatic Chlorination NCS, catalytic HCl, DMF, 70°C, overnight This compound ~80
4 Nucleophilic Aromatic Substitution (SNAr) Amines, base, dioxane/toluene, 50-80°C, 8 h Functionalized quinazoline derivatives 70-80

Chemical Reactions Analysis

Substitution Reactions

Halogen atoms undergo sequential replacement under controlled conditions:

Target Position Reagent Conditions Product Yield Source
4-ChloroNaOMe/MeOH80°C, 6 hr4-Methoxy derivative78%
7-BromoNH<sub>3</sub>/CuI120°C, DMF, 12 hr7-Amino derivative65%
5-FluoroLiAlH<sub>4</sub>/THF0°C → RT, 2 hr5-Hydroxyquinazoline42%

Key Findings :

  • Chlorine at position 4 is most reactive due to lower steric hindrance.

  • Bromine substitution requires transition-metal catalysts (e.g., CuI) for efficient amination.

  • Fluorine substitution is rare but achievable via strong reducing agents.

Suzuki–Miyaura Cross-Coupling

The 7-bromo position participates in palladium-catalyzed couplings:

Standard Protocol :

python
7-Bromo-4-chloro-5-fluoroquinazoline (1 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)(5 mol%), K₂CO₃ (2 eq), DME/H₂O (4:1), 90°C, 12 hr → 7-Aryl derivatives (82-89% yield)[7][12]

Case Study : Coupling with 4-methoxyphenylboronic acid yielded a kinase inhibitor precursor with IC<sub>50</sub> = 12 nM against EGFR .

Oxidation and Reduction

Controlled redox reactions modify the quinazoline core:

Reaction Type Reagent Product Application
OxidationH<sub>2</sub>O<sub>2</sub>/AcOHQuinazoline N-oxideEnhances solubility for formulation
ReductionH<sub>2</sub>/Pd-C3,4-DihydroquinazolineIntermediate for saturated analogs

Industrial-Scale Reaction Optimization

A comparative analysis of synthetic protocols reveals efficiency metrics:

Parameter Batch Reactor Flow Reactor Improvement
Reaction Time18 hr2.5 hr86% reduction
Yield (Suzuki coupling)78%93%+15%
Purity95%99.8%+4.8%

Data from pilot studies using continuous flow systems with in-line HPLC monitoring.

Mechanistic Insights

  • S<sub>N</sub>Ar Dominance : Chlorine substitution follows a two-step mechanism:

    • Ring activation via fluorine’s −I effect

    • Nucleophilic attack at C4 (DFT calculations: ΔG<sup>‡</sup> = 18.3 kcal/mol)

  • Cross-Coupling Selectivity : Bromine’s position ortho to nitrogen increases oxidative addition efficiency with Pd(0) catalysts (TOF = 1,200 hr<sup>−1</sup>).

This compound’s versatility enables rational design of bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Recent advances in flow chemistry have addressed historical challenges in scalability, positioning it as a key intermediate for next-generation therapeutics .

Scientific Research Applications

7-Bromo-4-chloro-5-fluoroquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the quinazoline structure can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of specific kinases or disrupt cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Quinazoline Derivatives

Halogenated quinazolines are structurally diverse. Key analogs and their differentiating features include:

Compound Name Substituents (Position) Key Structural Differences vs. Target Compound Similarity Score* Applications/Properties
7-Bromo-2-methylquinazolin-4(3H)-one Br (7), CH₃ (2), O (4) Replacement of Cl (4) with O; methyl at C2 reduces steric hindrance 0.78 Intermediate in kinase inhibitor synthesis
8-Bromo-6-methylquinazolin-4(3H)-one Br (8), CH₃ (6), O (4) Bromine shifted to C8; methyl at C6 alters electronic distribution 0.74 Antibacterial research
2,6-Dimethylquinazolin-4(1H)-one CH₃ (2,6), O (4) Lack of halogens; methyl groups dominate steric effects 0.86 Solubility studies

Notes:

  • Similarity scores (e.g., 0.78) are derived from structural overlap algorithms, reflecting positional and functional group variations .
  • The target compound’s trifluorinated structure (Br, Cl, F) offers unique electronic effects compared to oxygenated or methyl-substituted analogs.

Substituent Effects on Reactivity and Bioactivity

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases van der Waals interactions in binding pockets, while chlorine’s electronegativity enhances polar interactions. The dual presence in the target compound may synergize binding .
  • Fluorine at C5: Fluorine’s electron-withdrawing nature stabilizes the quinazoline ring, improving metabolic stability compared to non-fluorinated analogs like 5-Bromo-4-methoxy-1H-indazole () .
  • Comparison with Benzimidazole Derivatives: Compounds like 6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylic acid () feature a carboxylic acid group, enhancing solubility but reducing blood-brain barrier penetration relative to the target quinazoline .

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

  • LogP : Estimated >2.5 (due to halogen hydrophobicity), higher than 5-Bromo-4-pyrimidinecarboxylic acid (LogP ~1.8) .
  • Thermal Stability : Halogen substitution typically increases melting points; the target compound likely exceeds 200°C, similar to 7-Bromo-2-methylquinazolin-4(3H)-one (mp 215–217°C) .

Biological Activity

7-Bromo-4-chloro-5-fluoroquinazoline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, synthesizing findings from various research studies.

Structure-Activity Relationships (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. In the case of this compound, several studies have highlighted the significance of halogen substitutions on the quinazoline core.

Key Findings on Substituents

  • Halogen Effects : The presence of bromine and chlorine atoms in the structure has been shown to enhance biological activity. For instance, compounds with bromine substitutions exhibited increased potency against specific cancer cell lines compared to their non-brominated counterparts .
  • Fluorine Positioning : The position of fluorine in the molecule also plays a critical role. Studies indicate that fluorine at the para position can negatively affect potency, while its presence at other positions may enhance activity against certain targets .

Biological Activity

The compound has demonstrated various biological activities, including:

Anticancer Activity

Research indicates that this compound shows promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. The compound's mechanism appears to involve the inhibition of epidermal growth factor receptor (EGFR) pathways, which are crucial in many cancers .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
This compoundNSCLC Cells15
Spautin-1 AnalogNSCLC Cells20
Control (No Treatment)NSCLC CellsN/A-

Antimicrobial Activity

In addition to its anticancer properties, studies have evaluated the antimicrobial potential of this compound against Mycobacterium tuberculosis (Mtb). The compound exhibited an IC50 value of approximately 27 µM against Mtb, indicating moderate activity .

Table 2: Antimicrobial Activity Data

CompoundPathogenIC50 (µM)Reference
This compoundMycobacterium tuberculosis H37Rv27
Aurachin DMycobacterium bovis BCG11

Case Studies

Several case studies have explored the efficacy and mechanisms of action for this compound:

  • EGFR-Mutant NSCLC : A study focused on EGFR-mutant NSCLC cells demonstrated that this compound could significantly reduce cell viability, suggesting its potential as a targeted therapy .
  • Combination Therapies : Research has also explored the use of this quinazoline derivative in combination with other therapies, such as Q203, which targets cytochrome bd oxidase in Mtb. This combination showed enhanced bactericidal effects against both replicating and non-replicating strains of Mtb .

Q & A

Basic: What are the established synthetic routes for 7-Bromo-4-chloro-5-fluoroquinazoline, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves constructing the quinazoline core via cyclization of substituted anthranilic acid derivatives, followed by sequential halogenation. For example:

Core Formation : Start with 5-fluoroanthranilic acid, cyclize with formamidine acetate to form 5-fluoroquinazolin-4(3H)-one.

Halogenation : Brominate at position 7 using N-bromosuccinimide (NBS) under radical conditions. Chlorinate at position 4 using POCl₃ or PCl₅ in anhydrous conditions.

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure with ¹⁹F NMR (δ ~ -110 ppm for C5-F) and high-resolution mass spectrometry .

Advanced: How do steric and electronic effects of the bromo, chloro, and fluoro substituents influence regioselectivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The C7-Bromo group is sterically accessible and electronically activated for cross-coupling due to electron-withdrawing effects from adjacent substituents. To assess reactivity:

Electronic Analysis : Perform DFT calculations to map electron density (e.g., C7 has higher electrophilicity than C4-Cl).

Experimental Validation : Compare coupling rates using Pd(PPh₃)₄ with varying boronic acids. For example, aryl boronic acids with electron-donating groups (e.g., -OMe) show faster coupling at C7-Br.

Contradiction Resolution : If competing C4-Cl activation occurs, use bulky ligands (e.g., SPhos) to sterically block undesired sites. Track intermediates via LC-MS .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The C5-F substituent induces deshielding in adjacent protons (e.g., H6 and H8).
  • X-ray Crystallography : Grow crystals via slow diffusion of hexane into DCM. Resolve structure to confirm halogen positions and dihedral angles (e.g., C7-Br bond length ~1.89 Å).
  • Elemental Analysis : Validate halogen stoichiometry (Br, Cl, F) with combustion analysis or ICP-MS .

Advanced: How can conflicting solubility data in polar aprotic solvents (e.g., DMF vs. DMSO) be systematically resolved?

Methodological Answer:

Controlled Testing : Prepare saturated solutions in DMF and DMSO at 25°C, filter, and quantify solubility via UV-Vis (λ_max ~270 nm).

Purity Check : Use DSC to detect impurities (melting point depression). Repurify if needed.

Molecular Dynamics (MD) Simulation : Model solvent interactions—DMF’s smaller dipole may reduce solubility vs. DMSO. Correlate with experimental data .

Basic: What are the best practices for handling and storing this compound to prevent decomposition?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (Ar/N₂) at -20°C. Desiccate with silica gel to avoid hydrolysis.
  • Handling : Use gloveboxes for moisture-sensitive steps. Quench residual POCl₃ with ice-water post-chlorination.
  • Decomposition Monitoring : Track stability via TLC (Rf shift) or ¹⁹F NMR signal integrity over time .

Advanced: How can competing side reactions (e.g., dehalogenation or ring-opening) during functionalization be minimized?

Methodological Answer:

Condition Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and bases (K₂CO₃ vs. Cs₂CO₃) in cross-coupling. Lower temperatures (60°C) reduce dehalogenation.

Additive Optimization : Introduce stabilizing ligands (e.g., P(t-Bu)₃) or scavengers (e.g., BHT) to suppress radical pathways.

In Situ Monitoring : Use ReactIR to detect intermediates (e.g., Pd-Br species) and adjust reaction time .

Basic: What computational tools are recommended for predicting the reactivity of this compound?

Methodological Answer:

  • DFT Modeling : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites.
  • Docking Studies : For biological applications, model interactions with kinase targets (e.g., EGFR) using AutoDock Vina.
  • SAR Analysis : Correlate substituent effects (Hammett σ values) with experimental IC₅₀ data .

Advanced: How to address discrepancies in reported biological activity data across studies?

Methodological Answer:

Assay Standardization : Replicate experiments using consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., staurosporine for kinase inhibition).

Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed quinazoline) that may skew IC₅₀ values.

Statistical Validation : Apply ANOVA to compare datasets; outliers may indicate solvent/DMSO batch effects .

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